molecular formula C18H44N7O4S+ B1345104 bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 26643-62-9

bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate

Cat. No.: B1345104
CAS No.: 26643-62-9
M. Wt: 454.7 g/mol
InChI Key: QVYDMSAHFJIJTD-UHFFFAOYSA-O
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Description

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate: is a chemical compound with the molecular formula C18H44N7O4S+. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves a multi-step process. The primary synthetic route includes the reaction of octylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis[8-(aminomethyl)octyl]ammonium sulfate
  • Bis[8-(methylamino)octyl]ammonium sulfate
  • Bis[8-(ethylamino)octyl]ammonium sulfate

Uniqueness

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is unique due to its specific structure, which allows for versatile chemical reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential use in various scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

bis[8-(diaminomethylideneazaniumyl)octyl]azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYDMSAHFJIJTD-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[NH+]=C(N)N)CCC[NH2+]CCCCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44N7O4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26643-62-9
Record name Heptadecane, 9-aza-1,17-diguanidino-, sesquisulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026643629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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